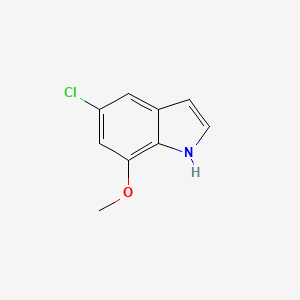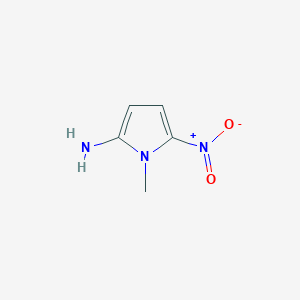
1-(1-Aminoethyl)cyclobutanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-Aminoethyl)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutyl ring substituted with an aminoethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Aminoethyl)cyclobutyl)methanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with ethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Another approach involves the use of cyclobutylcarbinol as a starting material, which is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of (1-(1-Aminoethyl)cyclobutyl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1-(1-Aminoethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene
Major Products Formed
Oxidation: Formation of (1-(1-Aminoethyl)cyclobutyl)ketone or (1-(1-Aminoethyl)cyclobutyl)aldehyde
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(1-(1-Aminoethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(1-Aminoethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic transformations. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: Similar structure but lacks the aminoethyl group.
(1-Aminoethyl)cyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
(1-(1-Aminoethyl)cyclobutyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1859761-35-5 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
[1-(1-aminoethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3 |
Clave InChI |
UVLKULPGXOYKNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCC1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)




![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)




![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


